Pentafluoroethylphosphonic acid

説明

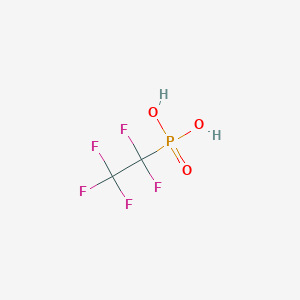

Pentafluoroethylphosphonic acid (PFEPA) is a fluorinated organophosphorus compound characterized by a pentafluoroethyl group (–CF₂CF₃) bonded to a phosphonic acid (–PO₃H₂) moiety. This structure confers unique physicochemical properties, including high thermal stability, resistance to hydrolysis, and strong acidity due to the electron-withdrawing effects of the fluorine atoms . PFEPA is primarily utilized as a precursor in synthesizing phosphonyl dichlorides, such as pentafluoroethylphosphonyl dichloride, which has applications in agrochemicals and flame retardants. A synthesis method involving phenyltetrachlorophosphorane yields PFEPA-derived dichloride at 61% efficiency, with a boiling point of 77–79°C .

特性

IUPAC Name |

1,1,2,2,2-pentafluoroethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWUDBRTNPGWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)P(=O)(O)O)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382879 | |

| Record name | Pentafluoroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103305-01-7 | |

| Record name | Pentafluoroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103305-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

Pentafluoroethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl Grignard reagents with phosphorus trichloride or phosphorus tribromide to form pentafluoroethylphosphonous dihalides. These intermediates are then hydrolyzed to yield this compound . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

化学反応の分析

Types of Reactions

Pentafluoroethylphosphonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where the pentafluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pentafluoroethylphosphonic anhydride, while reduction can produce pentafluoroethylphosphine.

科学的研究の応用

Chemical Applications

Organic Synthesis:

Pentafluoroethylphosphonic acid is utilized as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives. Its ability to act as a phosphonylating agent allows for the introduction of phosphonic groups into organic molecules, which is crucial in developing pharmaceuticals and agrochemicals.

Catalysis:

This compound has been explored for its catalytic properties in organic reactions. For instance, it can serve as a catalyst in the synthesis of various organic compounds, enhancing reaction rates and selectivity .

Proton-Conducting Membranes:

Research indicates that this compound can be used to develop proton-conducting membranes for fuel cells. These membranes are vital for improving the efficiency and performance of hydrogen fuel cells, particularly under high-temperature conditions .

Biological Applications

Antimicrobial Activity:

Studies have shown that this compound exhibits antimicrobial properties. It interacts with fungal cells, potentially altering their metabolic pathways and inhibiting growth. This makes it a candidate for developing antifungal agents.

Biological Interactions:

The compound is also studied for its interactions with biomolecules, which may lead to new insights into biochemical pathways and therapeutic applications.

Medical Applications

Pharmaceutical Development:

Ongoing research aims to explore this compound as a pharmaceutical intermediate. Its unique structure may offer advantages in drug formulation and efficacy, particularly in targeting specific biological pathways .

Electrolyte Materials:

In the context of next-generation hydrogen fuel cells, this compound-based electrolytes are being developed. These materials are expected to enhance proton conductivity and overall cell performance, making them suitable for automotive applications .

Industrial Applications

Specialty Chemicals Production:

this compound is employed in producing specialty chemicals such as flame retardants and surfactants. Its chemical stability and reactivity make it valuable in formulating products that require specific performance characteristics .

Material Science:

The compound's properties are being investigated for use in advanced materials, including coatings and polymers that require enhanced thermal stability and chemical resistance .

Table 1: Summary of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Organic Chemistry | Reagent for phosphonylation | Facilitates synthesis of complex organic molecules |

| Catalysis | Catalyst in organic reactions | Increases reaction efficiency |

| Fuel Cells | Proton-conducting membranes | Enhances performance of hydrogen fuel cells |

| Antimicrobial Research | Inhibits fungal growth | Potential development of new antifungal agents |

| Pharmaceutical Industry | Intermediate in drug synthesis | May improve drug efficacy |

| Specialty Chemicals | Production of flame retardants/surfactants | Adds value to industrial chemical formulations |

作用機序

The mechanism of action of pentafluoroethylphosphonic acid involves its interaction with molecular targets through its phosphonic acid moiety. This interaction can lead to the inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes by binding to their active sites or alter cell signaling pathways by interacting with membrane receptors .

類似化合物との比較

Phosphonic acids with fluorinated substituents exhibit distinct properties depending on their fluorinated groups (alkyl vs. aryl) and chain lengths. Below is a comparative analysis of PFEPA and structurally analogous compounds:

Structural and Physicochemical Properties

Key Observations :

- Alkyl vs. Aryl Fluorination : PFEPA and perfluorohexyl phosphonic acid feature linear perfluoroalkyl chains, which enhance hydrophobicity and resistance to degradation. In contrast, aryl-fluorinated analogs like (2,3,4,5,6-pentafluorophenyl)phosphonic acid exhibit aromatic stabilization, making them suitable for UV-sensitive applications .

Environmental and Health Considerations

- Toxicity Data: Limited studies exist on PFEPA’s toxicity. In contrast, aryl-fluorinated phosphonic acids like 1m () show specific bioactivity, inhibiting aminopeptidases in human and porcine models .

生物活性

Pentafluoroethylphosphonic acid (PFEP) is a phosphonic acid derivative that has gained attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFEP, including its mechanisms of action, effects on cellular systems, and implications for human health and the environment.

PFEP is characterized by the presence of five fluorine atoms attached to an ethyl group and a phosphonic acid functional group. Its chemical structure can be represented as follows:

This structure contributes to its high stability and persistence in the environment, characteristics that are common among per- and polyfluoroalkyl substances (PFAS).

Research indicates that PFEP may exhibit various biological activities, particularly in relation to its potential endocrine-disrupting effects. The compound is part of a broader class of PFAS, which have been associated with adverse health outcomes due to their ability to interfere with hormonal systems.

Endocrine Disruption

Studies have shown that PFAS, including PFEP, can act as endocrine disruptors. They may interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. For instance, exposure to PFAS has been linked to altered thyroid hormone levels and reproductive health problems in both humans and wildlife .

Biological Activity Data

The biological activity of PFEP has been examined in several studies, focusing on its cytotoxicity and potential effects on various cell types. Below is a summary of key findings:

Case Studies

-

Cytotoxic Effects in HepG2 Cells :

A study investigating the cytotoxic effects of PFEP on HepG2 cells found significant cell death at concentrations above 50 µM. The mechanism was attributed to oxidative stress and mitochondrial dysfunction . -

Apoptosis Induction in Mouse Fibroblasts :

Another study reported that PFEP induced apoptosis in mouse embryonic fibroblasts at concentrations starting from 50 µM. This effect was linked to alterations in cellular signaling pathways associated with cell survival . -

Impact on MCF7 Cells :

Research focusing on human breast cancer cells demonstrated that PFEP inhibited cell proliferation at a concentration of 25 µM, suggesting potential anticancer properties that warrant further investigation .

Environmental Impact

The persistence of PFEP in the environment raises concerns about its accumulation in biota and potential intergenerational effects. Studies have documented the widespread presence of PFAS in water sources and food crops, leading to unavoidable human exposure. This exposure has been linked to various health risks, including immune system disruption and increased cancer risk .

Q & A

Q. What mechanisms underlie the toxicity of this compound in aquatic organisms, and how can in vitro assays be optimized for dose-response modeling?

- Methodological Guidance : Conduct cytotoxicity assays (e.g., MTT assay) on zebrafish hepatocytes to quantify EC₅₀ values. Pair with transcriptomic analysis (RNA-seq) to identify dysregulated pathways (e.g., peroxisome proliferation-activated receptor signaling). Use benchmark dose (BMD) modeling to extrapolate safe exposure thresholds .

- Data Reference : Compare results to structurally analogous PFAS (e.g., perfluorooctanesulfonic acid, PFOS) to assess relative potency. Note that phosphonic acid groups may alter membrane permeability vs. sulfonic acid analogs .

Methodological and Data Analysis Questions

Q. How should researchers address discrepancies in reported sorption coefficients (Kd) of this compound across soil types?

- Methodological Guidance : Standardize sorption experiments using OECD Guideline 106. Control for soil properties (e.g., clay content, organic matter) and ionic strength. Use isotopic labeling (e.g., ¹⁸O-PFAS) to track compound partitioning. Report Kd values with 95% confidence intervals to quantify uncertainty .

- Data Contradiction : Conflicting Kd values may stem from unaccounted competitive sorption (e.g., with natural organic matter). Address this by conducting competitive adsorption studies with humic acid .

Q. What strategies improve the reproducibility of this compound toxicity studies in mammalian models?

- Methodological Guidance : Adopt the ARRIVE 2.0 guidelines for experimental design. Use inbred animal strains (e.g., C57BL/6 mice) to reduce genetic variability. Include positive controls (e.g., PFOS) and blinded histopathological assessments. Share raw data via repositories like Figshare to enable meta-analyses .

Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Guidance : Use corrosion-resistant PPE (neoprene gloves, polycarbonate face shields) and work in fume hoods with HEPA filters. Neutralize waste with calcium hydroxide before disposal. Monitor airborne particulates using real-time fluorometric sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。